molecular formula C7H7N5 B2607627 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine CAS No. 41625-44-9

1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2607627
CAS No.: 41625-44-9
M. Wt: 161.168
InChI Key: KFLQZGZKAWTIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.168. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Medicinal Aspects

Synthesis and Biological Properties

Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to 1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, have been identified as privileged heterocycles in drug discovery, displaying a wide range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory activities. These compounds have been the subject of significant structure-activity relationship (SAR) studies, indicating their potential as lead compounds for various disease targets. This highlights the importance of these scaffolds in medicinal chemistry for the development of new therapeutic agents (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts for synthesizing pyranopyrimidine derivatives, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, has been extensively reviewed. This underscores the significant role of such scaffolds in drug development, with a focus on innovative synthetic pathways that enhance the development of lead molecules (Parmar, Vala, & Patel, 2023).

Chemical Properties and Reactivity

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

A review focused on the regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents. This study provides valuable insights into the nuances of chemical reactions involving these compounds, highlighting the complexity and versatility of their chemical behavior (Mohamed & Mahmoud, 2019).

Green Synthesis of Heterocyclic Derivatives

The green multi-component synthesis approach for fused heterocyclic derivatives, including pyrazolo-pyrimidines, has been emphasized as an atom economical and eco-friendly method. This approach underscores the sustainability aspect of chemical synthesis, aligning with modern principles of green chemistry (Dhanalakshmi et al., 2021).

Properties

IUPAC Name

2-pyrimidin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-2-5-11-12(6)7-9-3-1-4-10-7/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLQZGZKAWTIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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